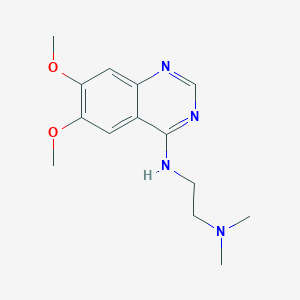
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine, also known as DMQX, is a potent and selective non-competitive antagonist of the ionotropic glutamate receptor subtypes, specifically the AMPA receptors. DMQX has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine acts as a non-competitive antagonist of the AMPA receptor, specifically by binding to the receptor's ion channel and blocking the flow of ions through the channel. This results in a decrease in excitatory neurotransmission, which can have neuroprotective effects in certain neurological disorders.
Biochemical and Physiological Effects:
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has been shown to have potent neuroprotective effects in animal models of stroke and traumatic brain injury. It can also effectively block seizures induced by kainic acid and other convulsants. Additionally, N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has been shown to have antidepressant effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One advantage of using N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine in lab experiments is its potency and selectivity for the AMPA receptor, which allows for precise manipulation of AMPA receptor function. However, one limitation is that N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
1. Further investigation into the potential use of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Development of more potent and selective AMPA receptor antagonists, based on the structure of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine.
3. Investigation into the potential use of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine in combination with other drugs for the treatment of epilepsy and other neurological disorders.
4. Further investigation into the mechanism of action of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine and its effects on other neurotransmitter systems.
5. Investigation into the potential use of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine as an antidepressant in humans.
Synthesis Methods
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde with ethylenediamine, followed by the reaction of the resulting intermediate with 6,7-dimethoxy-4-quinazolinamine. This process yields N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine as a white crystalline powder.
Scientific Research Applications
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has been widely used in scientific research to study the role of AMPA receptors in the central nervous system. It has been shown to have potent neuroprotective effects in animal models of stroke and traumatic brain injury. N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has also been studied for its potential use in treating epilepsy, as it can effectively block seizures induced by kainic acid and other convulsants.
properties
Product Name |
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
|---|---|
Molecular Formula |
C14H20N4O2 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C14H20N4O2/c1-18(2)6-5-15-14-10-7-12(19-3)13(20-4)8-11(10)16-9-17-14/h7-9H,5-6H2,1-4H3,(H,15,16,17) |
InChI Key |
YYAINWMZKWTMGT-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=NC=NC2=CC(=C(C=C21)OC)OC |
Canonical SMILES |
CN(C)CCNC1=NC=NC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)

![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)


![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)

![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)